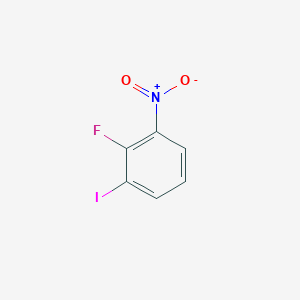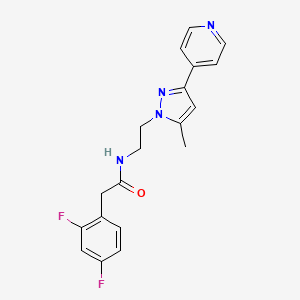![molecular formula C27H23N5O4S2 B2521555 ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 896677-76-2](/img/structure/B2521555.png)
ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that combines multiple heterocyclic rings with ester and amide functionalities. This compound's structure hints at potential biological activity and interesting chemical properties, making it a subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, beginning with the preparation of intermediates that form the core structure. Key steps include:
Formation of 2-oxobenzo[d]thiazole core: : This core is often synthesized via cyclization reactions involving ortho-aminobenzamides and sulfur sources.
Construction of the 4H-1,2,4-triazole ring: : The triazole ring is formed through cycloaddition reactions involving azide and alkyne precursors.
Assembly of the final structure: : The core structures are coupled using thiolation and amidation reactions, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the synthesis might be streamlined through optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to improve yield and purity. Techniques like continuous flow synthesis could be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and triazole rings, leading to the formation of various oxygenated derivatives.
Reduction: : Reduction can occur at the amide and ester functionalities, potentially converting them into alcohols or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings, introducing various substituents that modify its properties.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminium hydride.
Substitution: : Halogens, alkyl groups, or other electrophiles/nucleophiles under acidic or basic conditions.
Major Products
The major products depend on the specific reactions. For example:
Oxidation: : Hydroxylated or carboxylated derivatives.
Reduction: : Alcohol or amine derivatives.
Substitution: : Substituted aromatic rings with diverse functional groups.
Scientific Research Applications
This compound finds applications across various research fields:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Studied for its potential interactions with biological molecules.
Medicine: : Explored for therapeutic properties, such as antimicrobial or anticancer activities.
Industry: : Investigated for use in materials science, such as in the development of novel polymers or catalysts.
Mechanism of Action
The specific mechanism of action depends on its application:
Biological Interactions: : It can interact with enzymes or receptors, inhibiting or modulating their activity.
Molecular Targets: : Targets include microbial enzymes in antimicrobial applications or cancer cell pathways in anticancer research.
Pathways Involved: : Various signaling pathways may be affected, including those involved in cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar compounds include other triazole and thiazole derivatives:
Triazole derivatives: : Known for their antifungal properties.
Thiazole derivatives: : Often explored for their antimicrobial and anticancer activities.
Similar Compounds List
4-Phenyl-4H-1,2,4-triazole derivatives
2-Oxobenzo[d]thiazole derivatives
Benzoate ester derivatives
Each of these compounds has unique structural features, but ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate stands out due to the combination of multiple pharmacophores within a single molecule, potentially leading to a broader spectrum of biological activities.
Got it covered! Any particular part you want to dig deeper into?
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4S2/c1-2-36-25(34)18-12-14-19(15-13-18)28-24(33)17-37-26-30-29-23(32(26)20-8-4-3-5-9-20)16-31-21-10-6-7-11-22(21)38-27(31)35/h3-15H,2,16-17H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPRKIRBJNNYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2521472.png)
![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2521473.png)

![3-cyclohexyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B2521476.png)


![2-chloro-1-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B2521479.png)
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2521480.png)
![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2521483.png)
![4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-5-carboxamide hydrochloride](/img/structure/B2521484.png)

![3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521492.png)
![ethyl 4-(4-{[6-acetyl-3-(ethoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2521495.png)
